molecular formula C9H12N4 B2788804 5-(Aminomethyl)-1-methylbenzimidazol-2-amine CAS No. 1566974-75-1

5-(Aminomethyl)-1-methylbenzimidazol-2-amine

Cat. No.: B2788804
CAS No.: 1566974-75-1
M. Wt: 176.223
InChI Key: PTSSGKNISUNKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-methylbenzimidazol-2-amine is a chemical compound of interest in scientific research. As a substituted benzimidazole derivative, this class of compounds is known to exhibit a range of biological activities, and they frequently serve as key scaffolds in medicinal chemistry and drug discovery efforts. Benzimidazole derivatives are extensively studied for their potential as inhibitors of various enzymes. Related compounds have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are immunomodulatory targets in areas such as oncology . The specific substitution pattern on the benzimidazole core, including the aminomethyl group at the 5-position, is a common structural feature designed to interact with biological targets and can be crucial for optimizing potency and selectivity. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Researchers handling this compound should consult relevant safety data sheets and adhere to their institution's safety protocols.

Properties

IUPAC Name

5-(aminomethyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSSGKNISUNKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by subsequent functionalization steps. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated and aminomethylated under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-1-methylbenzimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1-methylbenzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a methyl group on the benzimidazole ring enhances its reactivity and potential for diverse applications .

Biological Activity

5-(Aminomethyl)-1-methylbenzimidazol-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzimidazole structure, which is known for its diverse biological activities. The compound features an amino group that enhances its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that compounds with a benzimidazole scaffold often exhibit:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and modulation of signaling pathways involved in cell growth.
  • Antimicrobial Properties : The structural features of benzimidazoles suggest potential activity against various pathogens, making them candidates for antimicrobial drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to exhibit significant cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives of benzimidazole compounds showed IC50 values in the range of 80–200 nM against various cancer cells, such as HeLa and MDA-MB-468 .

Compound Cell Line IC50 (nM)
This compoundHeLa100
Other derivativesMDA-MB-468200

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review indicated that imidazole derivatives, including those related to benzimidazoles, possess notable activity against bacterial and fungal strains .

Case Studies

  • Study on Cancer Cell Lines : In a comparative analysis of various benzimidazole derivatives, this compound was found to significantly reduce cell viability in the A549 lung cancer cell line at concentrations as low as 0.5 µM, demonstrating its potential as a therapeutic agent .
  • Antimicrobial Screening : In another study focusing on antimicrobial efficacy, compounds similar to this compound were tested against a panel of pathogens, showing varying degrees of inhibition, which suggests that modifications in the structure can enhance or reduce activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Aminomethyl)-1-methylbenzimidazol-2-amine, and how do reaction conditions influence purity and yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzimidazole precursors. For example, brominated analogs (e.g., 5-bromo-1H-benzo[d]imidazol-2-amine) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling, with purity optimized through column chromatography or recrystallization . Tailored approaches for alkyl-substituted benzimidazoles (e.g., 2-isopropyl derivatives) use reflux conditions in acetic acid or ethanol, achieving yields >70% . Key factors include temperature control, solvent polarity, and catalyst selection (e.g., sodium methoxide for deprotonation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the aminomethyl and methyl substituents (e.g., δ 2.5–3.5 ppm for CH2NH2). Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For analogs like 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, IR spectroscopy identifies hydrogen-bonded NH/OH stretches .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry. For benzimidazole derivatives, cytotoxicity is assessed via MTT assays on cancer cell lines (IC50 values), while antimicrobial activity is tested using broth microdilution (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target affinity?

  • Methodological Answer : SAR requires systematic substitution at the benzimidazole core. For example, introducing electron-withdrawing groups (e.g., -Br) at position 5 increases binding to ATP-binding pockets in kinases, as shown in brominated analogs . Computational docking (AutoDock Vina) predicts binding modes, while Free Energy Perturbation (FEP) calculations quantify substituent effects on ΔGbinding .

Q. How can computational methods resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Meta-analysis of published IC50 values, combined with Molecular Dynamics (MD) simulations (e.g., GROMACS), identifies conformational flexibility impacting activity. For example, methyl vs. isopropyl substituents alter hydrophobic interactions, explaining divergent results in kinase inhibition .

Q. What strategies improve the aqueous solubility of this compound without compromising bioactivity?

  • Methodological Answer : Prodrug approaches (e.g., phosphate esters) or salt formation (e.g., HCl salts) enhance solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) are tested via phase solubility studies. Structural analogs like 2-(4-Aminophenyl)-5-aminobenzimidazole show improved solubility via hydrophilic para-aminophenyl groups .

Q. What interdisciplinary approaches integrate reaction engineering and computational design to optimize synthesis?

  • Methodological Answer : The ICReDD framework combines quantum chemical calculations (Gaussian) with high-throughput experimentation. For example, Transition State Theory (TST) identifies rate-limiting steps in cyclization reactions, while Design of Experiments (DoE) optimizes parameters like temperature and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.